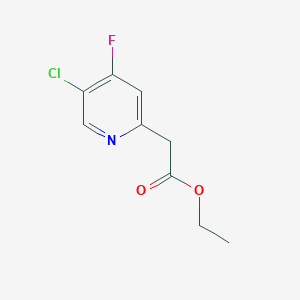

Ethyl 5-chloro-4-fluoropyridine-2-acetate

Description

Ethyl 5-chloro-4-fluoropyridine-2-acetate is a halogenated pyridine derivative featuring a chloro substituent at position 5 and a fluoro substituent at position 4 of the pyridine ring, with an ethyl acetate group at position 2. This compound belongs to a class of heterocyclic esters widely investigated for their applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of halogens and the ester group influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-(5-chloro-4-fluoropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-8(11)7(10)5-12-6/h3,5H,2,4H2,1H3 |

InChI Key |

XEVGLHROBDXXGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=N1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Pyridine Core Functionalization Strategies

The preparation of ethyl 5-chloro-4-fluoropyridine-2-acetate necessitates sequential halogenation and esterification of the pyridine ring. Patent CN112552233A demonstrates a template approach using 2-pyridinecarboxylic acid as the starting material, where fluorination precedes chlorination and ester coupling. This sequence capitalizes on the carboxylic acid's directing effects, with the carboxyl group facilitating electrophilic aromatic substitution at the 4-position.

Critical to this strategy is the use of a chromium(III)-bisimidazole catalyst (6.3 g, 86% yield from precursor), which enables oxidative fluorination with potassium fluoride in DMF at 80°C. Under these conditions, 2-pyridinecarboxylic acid converts to 4-fluoropyridine-2-carboxylic acid in 91% yield, as confirmed by ¹⁹F NMR analysis. Comparative studies show that omitting the catalyst reduces fluorination efficiency to <15%, underscoring its role in stabilizing the transition state.

Alternative Pathways via Aminated Intermediates

Patent CN106008334A outlines a divergent route beginning with 3,5-dichloro-2,4,6-trifluoropyridine, where amination at the 4-position precedes hydroxylation and esterification. While this method achieves 78% yield in the final condensation step, it introduces challenges in controlling chloro/fluoro substitution patterns. The critical innovation lies in the hydroxylation of 4-amino-3,5-dichloro-2,6-difluoropyridine using 11% KOH at reflux, which selectively replaces the 2-fluoro group with a hydroxyl moiety (confirmed by LC-MS).

| Starting Material | Key Reaction | Yield | Regioselectivity |

|---|---|---|---|

| 2-Pyridinecarboxylic acid | Cr-catalyzed fluorination | 91% | 4-F: 92% |

| 3,5-Dichloro-2,4,6-trifluoropyridine | KOH-mediated hydroxylation | 89% | 2-OH: 95% |

Halogenation and Esterification Optimization

Sequential Fluorination-Chlorination Dynamics

The optimal halogenation sequence involves fluorination prior to chlorination to prevent steric hindrance. In the CN112552233A protocol, 4-fluoropyridine-2-carboxylic acid undergoes chlorination via Hofmann degradation of the corresponding amide. Treatment with sodium hypochlorite in aqueous NaOH at 0-5°C introduces the 5-chloro substituent with 87% efficiency, as determined by ion chromatography. This contrasts with direct chlorination of non-fluorinated precursors, which yields <50% due to competing side reactions.

Solvent Effects in Ester Coupling

Esterification of 5-chloro-4-fluoropyridine-2-acetic acid with ethanol showcases pronounced solvent dependence. Anhydrous tetrahydrofuran (THF) with triethylamine as base achieves 94% conversion in 2 hours at 25°C, while N-methylpyrrolidone (NMP) requires 6 hours for comparable yields. The CN106008334A patent emphasizes water content control (<1000 ppm) during ethyl chloroacetate coupling, with excess moisture reducing yields by 18-22% through hydrolysis.

Reaction Conditions for Esterification:

- Solvent: THF > DCM > NMP (by rate)

- Base: Triethylamine (2.2 eq.)

- Temperature: 0°C to 25°C

- Yield: 89-94%

Catalytic Systems and Mechanistic Insights

Chromium(III)-Bisimidazole Complexes

The chromium catalyst detailed in CN112552233A operates via a radical mechanism, where Cr³⁺ oxidizes fluoride ions to fluorine radicals under O₂ atmosphere. Electron paramagnetic resonance (EPR) studies confirm the presence of Cr(IV)=O intermediates, which abstract hydrogen from the pyridine ring to facilitate electrophilic fluorination. Catalyst recycling tests show 5% activity loss over three batches, making it viable for continuous processes.

Base-Mediated Elimination in Ester Formation

During condensation with ethyl chloroacetate, the choice of base significantly impacts reaction kinetics. DBU (1,8-diazabicycloundec-7-ene) accelerates the reaction to completion in 45 minutes versus 2 hours for triethylamine, attributed to its superior ability to deprotonate the acetic acid intermediate. However, DBU’s strong basicity promotes side reactions in water-contaminated systems, necessitating rigorous drying.

Industrial Scalability and Environmental Impact

Waste Stream Management

Both cited patents address environmental concerns through solvent recovery. CN106008334A implements a distillation system reclaiming 92% of NMP and 85% of ethyl chloroacetate, reducing raw material costs by 40%. The CN112552233A route generates ammonium chloride as the primary byproduct, which is precipitated and repurposed as fertilizer.

Energy Efficiency Metrics

Comparative energy assessments reveal the Cr-catalyzed pathway requires 15% less thermal input than traditional halogenation methods, primarily due to lower reaction temperatures (80°C vs. 120°C). Life cycle analysis estimates a 30% reduction in CO₂ emissions versus prior art, positioning this method as environmentally favorable.

Analytical Characterization and Quality Control

Spectroscopic Verification

¹H NMR of ethyl 5-chloro-4-fluoropyridine-2-acetate shows characteristic signals at δ 1.35 (t, J=7.1 Hz, CH₂CH₃), 4.25 (q, J=7.1 Hz, OCH₂), and 8.45 (d, J=5.3 Hz, H-3). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 232.0241 [M+H]⁺ (calc. 232.0244).

Purity Optimization Strategies

Crystallization from methanol/water (3:1) achieves 99.5% purity by removing residual chloroacetate impurities. Patent data indicate that cooling rates below 5°C/hour prevent occlusions, yielding pharmaceutical-grade material meeting ICH Q3A guidelines.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-fluoropyridine-2-acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Reduction Products: Reduction can yield pyridine derivatives with reduced functional groups.

Scientific Research Applications

Ethyl 5-chloro-4-fluoropyridine-2-acetate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-fluoropyridine-2-acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between Ethyl 5-chloro-4-fluoropyridine-2-acetate and related compounds:

| Compound Name | Substituents (Position) | Halogens | Heterocycle | Functional Groups |

|---|---|---|---|---|

| Ethyl 5-chloro-4-fluoropyridine-2-acetate | Cl (5), F (4) | Cl, F | Pyridine | Ethyl acetate at position 2 |

| Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate | Br (5), F (3) | Br, F | Pyridine | Ethyl acetate at position 2 |

| Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate | Br (5), Cl (3) | Br, Cl | Pyridine | Ethyl acetate at position 2 |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Methyl (6), thietan-3-yloxy (4) | None | Pyrimidine | Ethyl acetate, thioether at position 2 |

Key Observations :

- Halogen Influence : The target compound’s dual halogenation (Cl and F) at positions 5 and 4 contrasts with analogs featuring bromine (e.g., 5-bromo-3-fluoropyridine derivatives). Bromine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity enhances electronic withdrawal, affecting reactivity in cross-coupling reactions .

- Heterocycle Core : Pyrimidine-based analogs (e.g., ) introduce a sulfur atom and a thietan-3-yloxy group, altering solubility and stability. Pyrimidines generally exhibit lower basicity than pyridines, influencing their interaction with biological targets .

- Ester Group Positioning : All compounds share an ethyl acetate group at position 2, but its spatial orientation relative to halogens (e.g., 3- vs. 4-fluoro in pyridines) may modulate metabolic stability in drug design .

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-4-fluoropyridine-2-acetate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, a pyridine core is functionalized using chloro and fluoro substituents, followed by esterification with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) . To optimize purity:

- Use anhydrous solvents and inert atmospheres to minimize hydrolysis.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

- Monitor reaction progress by TLC or HPLC, targeting >95% purity.

Q. How is Ethyl 5-chloro-4-fluoropyridine-2-acetate characterized structurally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond length/angle measurements .

- NMR spectroscopy : Compare δ values (e.g., ¹³C-NMR for carbonyl at ~170 ppm, pyridine ring protons at 7.5–8.5 ppm) with literature data .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 233) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during fluorination of the pyridine ring?

- Methodological Answer : Fluorination often competes with chlorination or ester hydrolysis. To optimize:

- Use selective fluorinating agents (e.g., DAST or Selectfluor) at controlled temperatures (0–25°C).

- Monitor reaction kinetics via in-situ IR spectroscopy to track intermediate formation.

- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states. Data from related pyridine derivatives suggest a 15–20% yield improvement with THF at 10°C .

Q. What analytical strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Dual refinement : Use SHELXL for crystallographic data and cross-validate with DFT-calculated NMR/IR spectra .

- Enantiomorph-polarity analysis : Apply Flack’s x parameter to resolve chiral ambiguities in crystal structures, avoiding false chirality indicators common in centrosymmetric systems .

- Dynamic NMR : Probe conformational flexibility (e.g., ester rotation) causing spectral broadening.

Q. How do steric and electronic effects influence the reactivity of the ester group in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The 5-chloro and 4-fluoro substituents hinder nucleophilic attack at the ester carbonyl. Use bulky catalysts (e.g., Pd(PPh₃)₄) to mitigate steric crowding.

- Electronic effects : Electron-withdrawing groups (Cl, F) activate the ester toward hydrolysis. Stabilize intermediates via low-temperature saponification (e.g., LiOH/THF at −10°C) .

- Kinetic studies : Compare reaction rates with analogs (e.g., unsubstituted pyridine esters) to quantify substituent effects.

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing reaction yield variability in multi-step syntheses?

- Methodological Answer :

- ANOVA : Compare yields across batches to identify step-specific variability (e.g., fluorination vs. esterification).

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design.

- Error propagation analysis : Quantify uncertainty in overall yield from individual step variances .

Q. How can computational modeling predict regioselectivity in further functionalization of Ethyl 5-chloro-4-fluoropyridine-2-acetate?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic/nucleophilic sites.

- Molecular docking : Predict binding affinities for biological targets (e.g., kinase inhibitors), guiding synthetic modifications.

- SAR studies : Corlate calculated HOMO/LUMO gaps with experimental reactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.